molecular formula C24H18N4O6S B2461395 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226441-78-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2461395
CAS No.: 1226441-78-6
M. Wt: 490.49
InChI Key: RZICCRQHAMBZLL-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O6S and its molecular weight is 490.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on molecules structurally related to the specified compound often focuses on the synthesis of novel heterocyclic compounds due to their potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These compounds were identified as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of similar heterocyclic frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Properties

Another area of interest is the solid-state fluorescence properties of related compounds. Yokota et al. (2012) synthesized new fluorescent compounds with a benzo[4,5]thieno[3,2-d]pyrimidine backbone, which showed strong solid-state fluorescence. These findings underline the potential use of structurally related compounds in materials science, particularly for developing novel fluorescent materials (Yokota et al., 2012).

Antimicrobial Activity

The synthesis and antimicrobial activity of thieno[2,3-d]pyrimidine derivatives represent another significant research direction. Vlasov et al. (2015) developed a method for synthesizing thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating their antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential of related compounds in addressing microbial resistance and developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Molecular Design for Therapeutic Agents

A pivotal study by Sasaki et al. (2003) on the thieno[2,3-d]pyrimidine-2,4-dione framework led to the discovery of a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research exemplifies the therapeutic potential of molecules within this chemical space for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Solid-State Chemistry and Crystallography

Research on the crystal structure of related compounds, such as the study by Prasad et al. (2014), provides insight into the molecular geometry and intermolecular interactions that define the solid-state properties of these compounds. Understanding the crystal structure is crucial for the rational design of materials with desired physical and chemical properties (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).

Properties

CAS No.

1226441-78-6

Molecular Formula

C24H18N4O6S

Molecular Weight

490.49

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3

InChI Key

RZICCRQHAMBZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4

solubility

not available

Origin of Product

United States

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